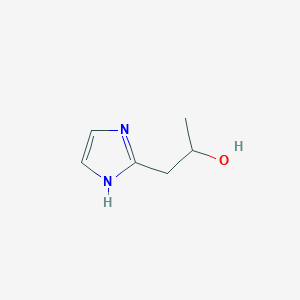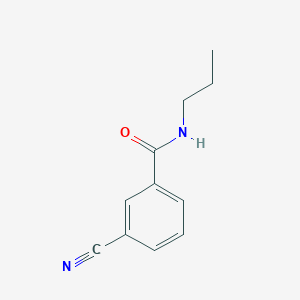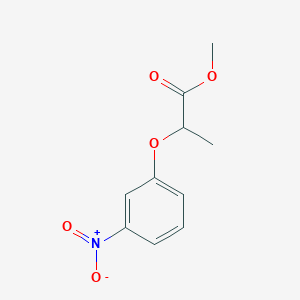
Urea, N-(2-hydroxy-1-methylpropyl)-
描述
Urea, N-(2-hydroxy-1-methylpropyl)-, also known as Urea N-methylpropionate, is an organic compound with the formula C3H7NO2. It is a colorless, crystalline solid that is water-soluble and has a pungent odor. Urea is commonly used as a fertilizer and in the production of plastics, pharmaceuticals, and other industrial products. Urea N-methylpropionate is also used in the synthesis of other compounds, such as amino acids, and in the synthesis of drugs.
科学研究应用
Urea, N-(2-hydroxy-1-methylpropyl)- N-methylpropionate has been used in a variety of scientific research applications, including the study of its biochemical and physiological effects. It has been used to study the effects of urea on the metabolism of proteins, carbohydrates, and lipids in animals. It has also been studied for its potential use as a drug delivery system. Furthermore, it has been used in the study of enzyme-catalyzed reactions, and in the study of the structure and function of proteins.
作用机制
Urea, N-(2-hydroxy-1-methylpropyl)- N-methylpropionate is believed to act as a proton donor, allowing for the transfer of protons from one molecule to another. This proton transfer is believed to be involved in the metabolism of proteins, carbohydrates, and lipids, as well as in the synthesis of other compounds.
Biochemical and Physiological Effects
Urea, N-(2-hydroxy-1-methylpropyl)- N-methylpropionate has been shown to have a variety of biochemical and physiological effects. In animals, it has been shown to increase the activity of certain enzymes involved in the metabolism of proteins, carbohydrates, and lipids. It has also been shown to increase the rate of protein synthesis in animals. In addition, it has been shown to increase the activity of certain enzymes involved in the synthesis of other compounds, such as amino acids and drugs.
实验室实验的优点和局限性
Urea, N-(2-hydroxy-1-methylpropyl)- N-methylpropionate has several advantages and limitations for use in laboratory experiments. One advantage is that it is relatively inexpensive and easy to obtain. Furthermore, it has been shown to be relatively stable in solution and can be stored for long periods of time. However, it is also highly toxic and should be handled with care.
未来方向
There are a number of potential future directions for the use of urea N-methylpropionate in scientific research. One potential direction is the development of new drugs or drug delivery systems based on the compound. Additionally, further research could be conducted into the biochemical and physiological effects of the compound, as well as its potential use as a proton donor in enzyme-catalyzed reactions. Finally, further research could be conducted into the structure and function of proteins that contain the compound.
合成方法
Urea, N-(2-hydroxy-1-methylpropyl)- N-methylpropionate can be synthesized from the reaction of urea and methylpropionic acid. In this reaction, the methylpropionic acid reacts with urea to form urea N-methylpropionate and water. The reaction is catalyzed by a base such as sodium hydroxide.
属性
IUPAC Name |
3-hydroxybutan-2-ylurea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O2/c1-3(4(2)8)7-5(6)9/h3-4,8H,1-2H3,(H3,6,7,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDSHGYYXTBWGNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)O)NC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101294811 | |
| Record name | Urea, N-(2-hydroxy-1-methylpropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101294811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1314972-75-2 | |
| Record name | Urea, N-(2-hydroxy-1-methylpropyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1314972-75-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Urea, N-(2-hydroxy-1-methylpropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101294811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-({2H,3H-thieno[3,4-b][1,4]dioxin-2-yl}methoxy)acetic acid](/img/structure/B6613512.png)








![7-[(octyloxy)methoxy]-3H-phenoxazin-3-one](/img/structure/B6613556.png)


